molecular formula C4H6N2O2 B2864905 3-(3H-diazirin-3-yl)propanoic acid CAS No. 2375339-62-9

3-(3H-diazirin-3-yl)propanoic acid

Cat. No.: B2864905
CAS No.: 2375339-62-9
M. Wt: 114.104
InChI Key: DQTAAFAABLOIJT-UHFFFAOYSA-N
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Description

3H-Diazirine-3-propanoic acid is a chemical compound with the molecular formula C4H6N2O2 and a molecular weight of 114.1 g/mol . It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is known for its photo-reactive properties, making it useful in various scientific applications.

Mechanism of Action

Target of Action

It is known that this compound is used as achemical probe in biological studies . When appended to a ligand or pharmacophore, it allows for UV light-induced covalent modification of a biological target .

Mode of Action

3-(3H-diazirin-3-yl)propanoic acid is a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This interaction with its targets leads to changes that can be studied for downstream applications via the alkyne tag .

Biochemical Pathways

It is used in chemical biology experiments to discover optimal probes . Therefore, the affected pathways and their downstream effects would depend on the specific ligand or pharmacophore to which the compound is appended.

Pharmacokinetics

As a research compound, it is primarily used in vitro for chemical biology experiments

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological target being studied. As a chemical probe, it allows for the study of protein-protein interactions and protein-ligand interactions . The UV light-induced covalent modification of the target can provide valuable insights into the function and behavior of the target in a biological context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity is dependent on UV light exposure . Additionally, factors such as temperature, pH, and the presence of other biological molecules could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Diazirine-3-propanoic acid typically involves the formation of the diazirine ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of 3H-Diazirine-3-propanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3H-Diazirine-3-propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other nitrogen-containing compounds .

Scientific Research Applications

3H-Diazirine-3-propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Diazirine-3-propanoic acid is unique due to its specific structure, which allows for efficient photo-crosslinking and the formation of stable covalent bonds with target molecules. This makes it particularly valuable in applications requiring precise molecular interactions and labeling .

Properties

IUPAC Name

3-(3H-diazirin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-4(8)2-1-3-5-6-3/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTAAFAABLOIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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